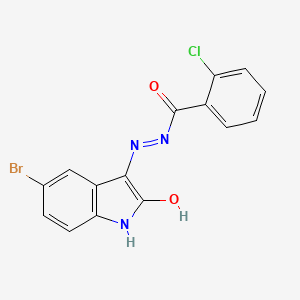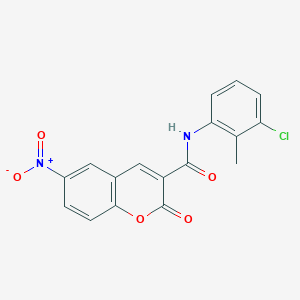![molecular formula C13H11BrN4OS B6125998 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is a chemical compound that belongs to the class of purine analogues. It has gained significant attention in recent years due to its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and replication. The compound may also interfere with the function of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one have been studied in vitro and in animal models. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the production of pro-inflammatory cytokines. It has also been shown to have a low toxicity profile in animal models, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one in lab experiments is its potential as a therapeutic agent for various diseases. Its low toxicity profile and promising results in vitro and in animal models make it an attractive candidate for further study. However, one limitation is the moderate yield of the synthesis method, which may hinder large-scale production of the compound.
Direcciones Futuras
There are several future directions for the study of 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one. One direction is to further investigate its potential as an antiviral and anticancer agent. The compound may also have applications in the treatment of inflammatory diseases, and further studies are needed to explore this potential. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound, allowing for larger-scale production. Finally, the compound can be modified to improve its pharmacological properties, such as bioavailability and specificity for certain targets.
Conclusion:
In conclusion, 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is a promising compound with potential applications in scientific research. Its antiviral, anticancer, and anti-inflammatory properties make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one involves the reaction of 9-methylguanine with 3-bromobenzyl chloride in the presence of a base and a solvent. The reaction mixture is then treated with thioacetic acid to obtain the final product. The yield of the synthesis method is moderate, and the purity of the compound can be improved by further purification techniques.
Aplicaciones Científicas De Investigación
8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one has potential applications in scientific research, specifically in the field of medicinal chemistry. It has been studied for its antiviral, anticancer, and anti-inflammatory properties. The compound has been found to inhibit the replication of herpes simplex virus type 1 and 2, as well as human cytomegalovirus. It has also shown promising results in inhibiting the growth of cancer cells in vitro. Furthermore, the compound has been studied for its anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
8-[(3-bromophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFFUBHXSWDPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3-bromobenzyl)sulfanyl]-9-methyl-1,9-dihydro-6H-purin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6125922.png)

![2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6125933.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B6125940.png)
![2-(2-furylmethyl)-8-(2-phenylethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6125944.png)
![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)

![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)